6-AMINO-8-[3-CHLORO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE
Overview
Description
6-AMINO-8-[3-CHLORO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE is a useful research compound. Its molecular formula is C22H19ClN2O5 and its molecular weight is 426.8 g/mol. The purity is usually 95%.
The exact mass of the compound 8-[4-(allyloxy)-3-chloro-5-ethoxyphenyl]-6-amino-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is 426.0982494 g/mol and the complexity rating of the compound is 722. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrocatalytic Multicomponent Assembling
The study by Vafajoo et al. (2014) describes an electrocatalytic multicomponent assembling of aldehydes, 4-hydroxycoumarin, and malononitrile to obtain 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives under mild conditions, showcasing an efficient approach to synthesizing chromene derivatives Vafajoo et al., 2014.
Chemical Transformations of Chromone-3-carbonitrile
Ibrahim and El-Gohary (2016) explored the chemical reactivity of 6-methylchromone-3-carbonitrile towards various nucleophilic reagents, leading to the synthesis of diverse heterocyclic systems, indicating the versatile chemical behavior of chromene derivatives Ibrahim & El-Gohary, 2016.
Antimicrobial and Antioxidant Agents
Research by Medyouni et al. (2013) on the synthesis of 2-amino-3-ethoxycarbonyl-4-(aryl)-4H-pyrano-[3,2-c]-chromene-5-ones derivatives highlights their potential as novel classes of antimicrobial and antioxidant agents, demonstrating the pharmacological relevance of chromene derivatives Medyouni et al., 2013.
Synthesis and Biological Evaluation
The work by Ismail (2004) on synthesizing and biologically evaluating novel polysubstitute chromene, chromenopyrimidine, and chromenotriazolopyrimidine derivatives for antimicrobial activity further emphasizes the significance of chromene derivatives in medicinal chemistry Ismail, 2004.
Cytotoxic Activity and Anticancer Potential
El-Agrody et al. (2020) synthesized a series of pyrano[3,2-c]chromene derivatives showing significant in vitro anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells, suggesting the therapeutic potential of chromene derivatives in cancer treatment El-Agrody et al., 2020.
Properties
IUPAC Name |
6-amino-8-(3-chloro-5-ethoxy-4-prop-2-enoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5/c1-3-5-27-21-15(23)6-12(7-19(21)26-4-2)20-13-8-17-18(29-11-28-17)9-16(13)30-22(25)14(20)10-24/h3,6-9,20H,1,4-5,11,25H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXCAKHUMACMBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4)Cl)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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